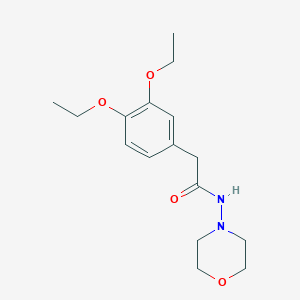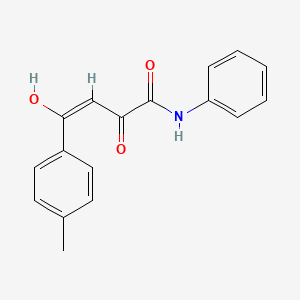
2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide, commonly known as DEA, is a synthetic compound that belongs to the family of acetamides. This compound is widely used in scientific research for its potential therapeutic effects. DEA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes, including pain, inflammation, and mood.
作用機序
DEA works by inhibiting the activity of 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting this compound, DEA increases the levels of endocannabinoids in the body, which can have beneficial effects on various physiological processes.
Biochemical and physiological effects:
DEA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can have beneficial effects on various physiological processes. DEA has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
DEA has several advantages for lab experiments. It is a potent inhibitor of 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide, making it a useful tool for studying the role of endocannabinoids in various physiological processes. DEA is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, DEA does have some limitations. It is not very selective, meaning that it can inhibit other enzymes in addition to this compound. This can make it difficult to determine the specific effects of this compound inhibition.
将来の方向性
There are several future directions for research on DEA. One area of research is the development of more selective 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide inhibitors. This would allow researchers to study the specific effects of this compound inhibition without the interference of other enzymes. Another area of research is the potential therapeutic applications of DEA. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. Finally, further research is needed to fully understand the biochemical and physiological effects of DEA and its potential therapeutic applications.
合成法
The synthesis of DEA involves the reaction of 3,4-diethoxybenzoyl chloride with morpholine, followed by the addition of acetic anhydride. The resulting compound is then purified by recrystallization to obtain pure DEA.
科学的研究の応用
DEA is widely used in scientific research for its potential therapeutic effects. Its potent inhibition of 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide makes it a promising candidate for the treatment of various diseases, including chronic pain, inflammation, and neurological disorders. DEA has been shown to increase the levels of endocannabinoids in the body, which can have beneficial effects on various physiological processes.
特性
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-21-14-6-5-13(11-15(14)22-4-2)12-16(19)17-18-7-9-20-10-8-18/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMKYFDOFLZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NN2CCOCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)
![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5364770.png)
![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)
![N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)
![4-[2-(dimethylamino)-5-nitrobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5364803.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5364818.png)

![4'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5364833.png)
![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide](/img/structure/B5364852.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5364858.png)